molecular formula C33H54O4 B14454502 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid CAS No. 74294-94-3

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid

Katalognummer: B14454502
CAS-Nummer: 74294-94-3
Molekulargewicht: 514.8 g/mol
InChI-Schlüssel: XPWINNJHPSXNPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is a chemical compound that belongs to the class of cholesterol derivatives It is characterized by the presence of a cholesteryl group linked to a hexanoic acid moiety through an ether bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid typically involves the esterification of cholesterol with hexanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studying esterification reactions.

    Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.

    Industry: Utilized in the production of specialized materials, such as liquid crystals and surfactants.

Wirkmechanismus

The mechanism of action of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid involves its interaction with cellular membranes and enzymes. The cholesteryl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholesteryl acetate: Another cholesterol derivative with an acetate group instead of a hexanoic acid moiety.

    Cholesteryl oleate: Contains an oleic acid ester instead of hexanoic acid.

    Cholesteryl benzoate: Features a benzoic acid ester group.

Uniqueness

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is unique due to its specific ester linkage and the presence of a hexanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

74294-94-3

Molekularformel

C33H54O4

Molekulargewicht

514.8 g/mol

IUPAC-Name

6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid

InChI

InChI=1S/C33H54O4/c1-22(2)9-8-10-23(3)27-15-16-28-26-14-13-24-21-25(37-31(36)12-7-6-11-30(34)35)17-19-32(24,4)29(26)18-20-33(27,28)5/h13,22-23,25-29H,6-12,14-21H2,1-5H3,(H,34,35)

InChI-Schlüssel

XPWINNJHPSXNPE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.